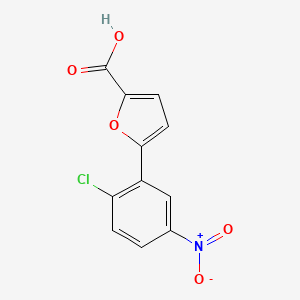

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Overview

Description

“5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid” is an organic compound that belongs to the class of nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was described, and its analysis was performed using 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Another method for the carbon–carbon bond formation at the C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives has been reported .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH-F bond . The main molecule and molecule A are alternatingly stacked on planes inclined at 5.2 (4)°; the centroid-centroid distances, calculated for the phenyl rings, are 3.88 (1) Å and 3.60 (1) Å .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antitubercular Agents

5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . They have been used in the development of novel therapeutic options to face the impending threat of Tuberculosis (TB) .

Synthesis of High-Nuclearity Heterometallic Complex

Furan derivatives can be used in the synthesis of high-nuclearity heterometallic complex like Mn 11 Gd 2 . These complexes have potential applications in the field of magnetic materials .

Synthesis of Antidiabetic Vanadyl Complex

Furan derivatives can also be used in the synthesis of orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) . This complex has shown potential in the treatment of diabetes .

Synthesis of 2-{Methyleneamino}benzoic Acid

“5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid” can be used in the synthesis of 2-{methyleneamino}benzoic acid . This compound has potential applications in the field of organic chemistry .

Anti-HIV Agents

Furan derivatives can be used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives . These derivatives have shown potential as anti-HIV-1 agents .

Future Directions

5-Phenyl-furan-2-carboxylic acids, which include “5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid”, have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future directions in the development of new drugs that act on unexplored molecular targets .

Mechanism of Action

Target of Action

The primary target of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is Methionine aminopeptidase . This enzyme is found in various organisms, including Escherichia coli and Mycobacterium tuberculosis . It plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

The compound interacts with its target, Methionine aminopeptidase, by binding to it . This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins

Biochemical Pathways

The inhibition of Methionine aminopeptidase affects the protein synthesis pathway . By preventing the removal of the N-terminal methionine, the compound disrupts the normal process of protein maturation, potentially affecting the function of these proteins

Result of Action

The molecular and cellular effects of the action of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid are largely dependent on its inhibition of Methionine aminopeptidase . By disrupting protein synthesis, the compound could potentially affect a wide range of cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid. For instance, the compound’s stability could be affected by temperature, as suggested by its reported melting point of 257-258 degrees Celsius . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds.

properties

IUPAC Name |

5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO5/c12-8-2-1-6(13(16)17)5-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMQHJBYZYAYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234344 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207399-28-8 | |

| Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloro-5-nitrophenyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)